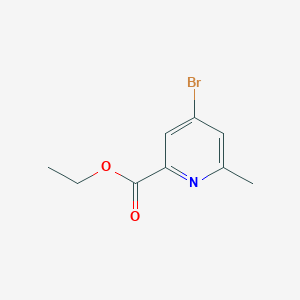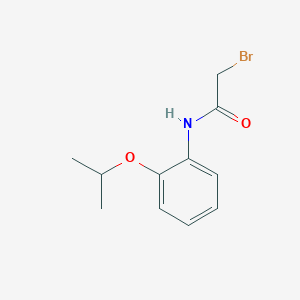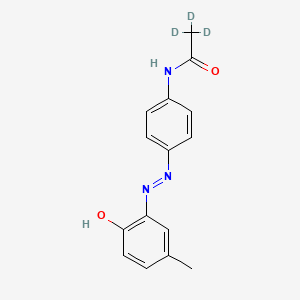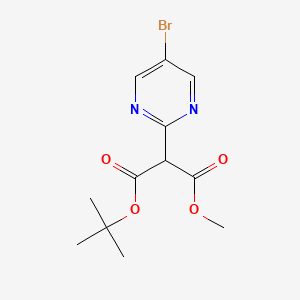
7-Ethylquinoline-2,3-dicarboxylic acid
Descripción general
Descripción
7-Ethylquinoline-2,3-dicarboxylic acid is a quinoline compound with the chemical formula C₁₃H₁₁NO₄ . It is primarily used for biochemical research . Quinoline derivatives often exhibit interesting biological activities, making them relevant in drug discovery and other scientific investigations.
Molecular Structure Analysis
The molecular structure of 7-Ethylquinoline-2,3-dicarboxylic acid consists of a quinoline ring system with two carboxylic acid groups attached at positions 2 and 3. The ethyl group (C₂H₅) is also present at position 7. The SMILES notation for this compound is: CCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O .
Aplicaciones Científicas De Investigación
Excited State Hydrogen Atom Transfer
Research on excited-state hydrogen atom transfer (ESHAT) reactions provides insight into the photochemical properties of hydroxyquinoline derivatives. While not directly examining 7-Ethylquinoline-2,3-dicarboxylic acid, studies on 7-hydroxyquinoline (7HQ) demonstrate the potential for related compounds in understanding proton and electron transfer mechanisms. These mechanisms are critical in fields such as photophysics and photochemistry, with implications for designing photo-responsive materials and understanding biological light-sensitive processes (Manca, Tanner, & Leutwyler, 2005).
Antioxidant Activity Analysis
The study of antioxidant activities is crucial in various scientific fields, including food science, pharmacology, and biology. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and others, are essential for assessing the potential of compounds like 7-Ethylquinoline-2,3-dicarboxylic acid in mitigating oxidative stress. This knowledge is vital for exploring the compound's applications in health, nutrition, and disease prevention (Munteanu & Apetrei, 2021).
Interaction with Metal Ions and DNA
Streptonigrin, a 7-aminoquinoline-5,8-dione, shows high activity against human cancers, highlighting the potential of quinoline derivatives in cancer therapy. The interaction of such compounds with metal ions and DNA underlines their role in developing antitumor agents. This research area is promising for 7-Ethylquinoline-2,3-dicarboxylic acid, suggesting its applicability in designing drugs targeting DNA interactions and metal ion coordination (Harding & Long, 1997).
Therapeutic Potential in Modern Medicine
Isoquinoline derivatives exhibit a wide range of pharmacological activities, making them significant in drug discovery and medicinal chemistry. Research on these compounds, including their anti-cancer, anti-viral, and neuroprotective properties, provides a foundation for exploring 7-Ethylquinoline-2,3-dicarboxylic acid in therapeutic applications. This exploration can lead to the development of novel treatments for various diseases, highlighting the importance of such compounds in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Propiedades
IUPAC Name |
7-ethylquinoline-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-7-3-4-8-6-9(12(15)16)11(13(17)18)14-10(8)5-7/h3-6H,2H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLFEBBHDQRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589167 | |
| Record name | 7-Ethylquinoline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylquinoline-2,3-dicarboxylic acid | |
CAS RN |
948290-58-2 | |
| Record name | 7-Ethylquinoline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B3173577.png)
![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)

![N-[4-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173593.png)

![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)






![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)